molecular formula C14H16N2O3S2 B6540065 N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060230-30-9

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No. B6540065
CAS RN: 1060230-30-9
M. Wt: 324.4 g/mol
InChI Key: BHUVDNJQJMSRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide (NMSPA) is a synthetic compound that is used in a variety of scientific research applications. It is an organosulfur compound that is composed of a thiophene ring and a sulfonamide group. NMSPA has been found to have a variety of biochemical and physiological effects, making it an attractive compound for use in scientific research.

Scientific Research Applications

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of the pigment melanin. In addition, this compound has been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs and toxins on cells.

Advantages and Limitations for Lab Experiments

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide has several advantages as a compound for use in scientific research. It is relatively easy to synthesize, and it is stable in a variety of solvents and temperatures. In addition, it is relatively non-toxic and does not have any known side effects. However, this compound is relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of neurological and cognitive disorders. Another potential area of research is the use of this compound as an antioxidant in pharmaceuticals. Additionally, this compound could be used to study the effects of oxidative stress on cells, as well as the effects of various drugs and toxins on cells. Finally, this compound could be used to study the effects of melanin synthesis inhibitors on skin pigmentation.

Synthesis Methods

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide can be synthesized from 3-methyl-4-nitrophenol and thiophene-3-carbonyl chloride in a two-step process. First, the nitrophenol is reacted with thiophene-3-carbonyl chloride in a solvent such as toluene to form the this compound precursor, 3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenol. This compound is then reacted with acetic anhydride in a solvent such as dimethylformamide to form the final product, this compound.

properties

IUPAC Name

N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-7-13(16-11(2)17)3-4-14(10)21(18,19)15-8-12-5-6-20-9-12/h3-7,9,15H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUVDNJQJMSRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.